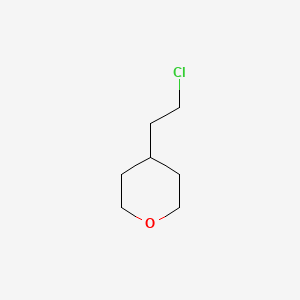
3-Méthoxy-1,2-thiazole-4-carbaldéhyde
Vue d'ensemble
Description
3-Methoxy-1,2-thiazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of a thiazole ring, a methoxy group, and a formyl group. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Applications De Recherche Scientifique
3-Methoxy-1,2-thiazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It’s worth noting that molecules containing a thiazole ring, like 3-methoxy-1,2-thiazole-4-carbaldehyde, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
Thiazole-containing molecules can behave unpredictably when they enter physiological systems, potentially resetting the system differently .
Biochemical Pathways
Thiazole-containing molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in biological systems .
Result of Action
Thiazole-containing molecules can have diverse biological activities .
Analyse Biochimique
Biochemical Properties
3-Methoxy-1,2-thiazole-4-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group and the presence of the thiazole ring. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo reactions catalyzed by enzymes such as DABCO (1,4-diazabicyclo[2.2.2]octane) in the Baylis-Hillman reaction . The interactions of 3-Methoxy-1,2-thiazole-4-carbaldehyde with these biomolecules can lead to the formation of new compounds with potential biological activities.
Cellular Effects
The effects of 3-Methoxy-1,2-thiazole-4-carbaldehyde on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . These interactions can result in significant changes in cellular behavior, including apoptosis or cell death in certain contexts.
Molecular Mechanism
At the molecular level, 3-Methoxy-1,2-thiazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and proteins. For instance, it can inhibit or activate enzymes by forming covalent bonds with their active sites . Additionally, 3-Methoxy-1,2-thiazole-4-carbaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The stability and effects of 3-Methoxy-1,2-thiazole-4-carbaldehyde can change over time in laboratory settings. This compound is relatively stable under standard storage conditions but may degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that 3-Methoxy-1,2-thiazole-4-carbaldehyde can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Methoxy-1,2-thiazole-4-carbaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activities . At high doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-Methoxy-1,2-thiazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can undergo oxidation or reduction reactions catalyzed by specific enzymes, leading to the formation of new compounds with different biological activities . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the cell.
Transport and Distribution
The transport and distribution of 3-Methoxy-1,2-thiazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for determining the bioavailability and efficacy of 3-Methoxy-1,2-thiazole-4-carbaldehyde in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Methoxy-1,2-thiazole-4-carbaldehyde can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can affect cellular metabolism and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,2-thiazole-4-carbaldehyde typically involves the cyclization of thioamides with α-haloketones or α-haloaldehydes. One common method is the reaction of 3-methoxythiophenol with chloroacetaldehyde under acidic conditions
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-1,2-thiazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound to form carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the formyl group to a hydroxyl group, resulting in the formation of 3-methoxy-1,2-thiazole-4-carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, with nucleophiles like amines or alcohols replacing the halogen atoms.
Major Products Formed:
Oxidation: 3-Methoxy-1,2-thiazole-4-carboxylic acid
Reduction: 3-Methoxy-1,2-thiazole-4-carboxylic acid
Substitution: Various substituted thiazoles depending on the nucleophile used
Comparaison Avec Des Composés Similaires
2-Methoxythiazole
1,3-Thiazole-4-carbaldehyde
2-Methoxy-1,3-thiazole-4-carboxylic acid
1,2-Thiazole-4-carboxylic acid
Propriétés
IUPAC Name |
3-methoxy-1,2-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5-4(2-7)3-9-6-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGINYUCUQENJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}acetic acid](/img/structure/B1489825.png)

![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)
![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)
![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)


